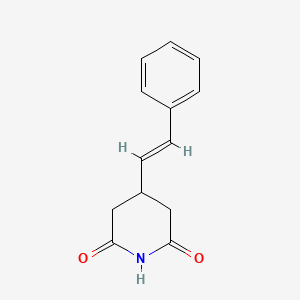
4-(2-Phenylethenyl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a phenylethenyl group at the 4-position and two keto groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethenyl)piperidine-2,6-dione typically involves the Michael addition of acetates to acrylamides, followed by intramolecular nucleophilic substitution. Potassium tert-butoxide is often used as a promoter in this reaction . This method is efficient and can be performed under solvent-free conditions, providing good yields and excellent functional group tolerance.
Industrial Production Methods: For industrial-scale production, the synthesis can be scaled up to the kilo level. The robust nature of the synthetic route allows for the production of large quantities of the compound, which is essential for its application in drug development and other industrial processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Phenylethenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4-(2-Phenylethenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylethenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of specific proteins, which is a key mechanism in the action of PROTAC drugs .
Comparación Con Compuestos Similares
Piperidine-2,6-dione: Lacks the phenylethenyl group but shares the core piperidine structure.
4-Phenylpiperidine-2,6-dione: Similar structure but with a phenyl group instead of a phenylethenyl group.
Niraparib: A drug that includes the piperidine-2,6-dione core structure and is used in cancer treatment.
Uniqueness: 4-(2-Phenylethenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
6313-29-7 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
4-[(E)-2-phenylethenyl]piperidine-2,6-dione |
InChI |
InChI=1S/C13H13NO2/c15-12-8-11(9-13(16)14-12)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,15,16)/b7-6+ |
Clave InChI |
SEARZFCMPYALHX-VOTSOKGWSA-N |
SMILES isomérico |
C1C(CC(=O)NC1=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1C(CC(=O)NC1=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


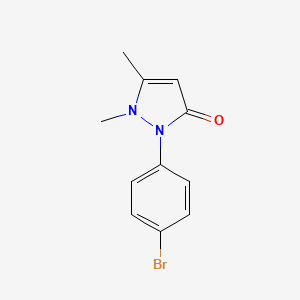
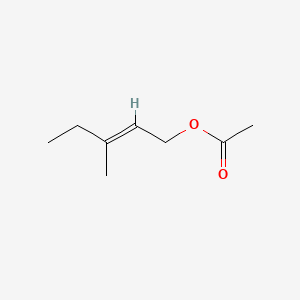
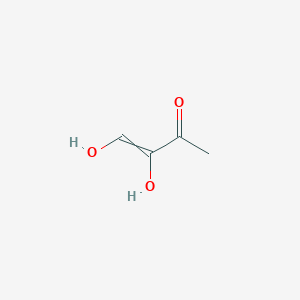
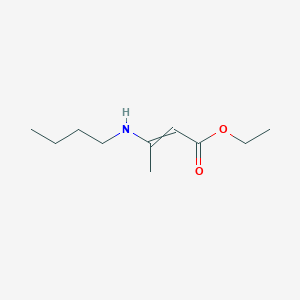
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

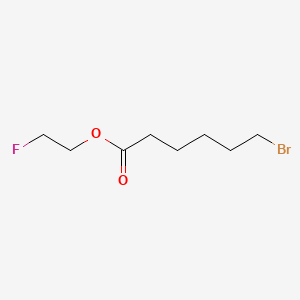
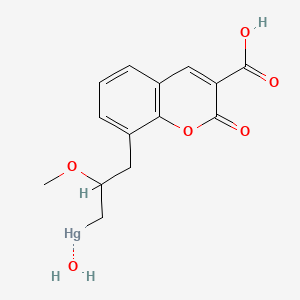
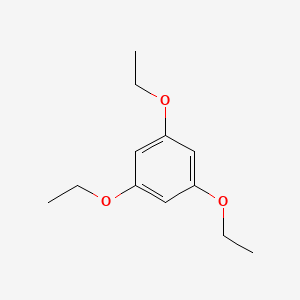
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)


![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
